FRAX486 is a potent p21-activated kinase (PAK) inhibitor (IC50 values are 14, 33, 39 and 575 nM for PAK1, PAK2, PAK3 and PAK4 respectively). FRAX486 rescues seizures and behavioral abnormalities such as hyperactivity and repetitive movements, thereby supporting the hypothesis that a drug treatment that reverses the spine abnormalities can also treat neurological and behavioral symptoms. A single administration of FRAX486 is sufficient to rescue all of these phenotypes in adult Fmr1 KO mice, demonstrating the potential for rapid, postdiagnostic therapy in adults with FXS. FRAX486 ameliorate schizophrenia-associated dendritic spine deterioration in vitro and in vivo during late adolescence.
FRAX486
CAS No.:
VCID: VC0528481
Molecular Formula: C25H23Cl2FN6O
Molecular Weight: 513.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
FRAX486 is a potent inhibitor of p21-activated kinases (PAKs), which are enzymes involved in various cellular processes including cell signaling, cytoskeleton remodeling, and cell migration. PAKs have been implicated in several diseases, including cancer and neurological disorders. FRAX486 has shown promise in preclinical studies for its ability to modulate PAK activity and address related pathologies. Biological ActivityFRAX486 exhibits potent inhibitory activity against PAK1, PAK2, PAK3, and PAK4, with IC50 values of 14, 33, 39, and 575 nM, respectively . This specificity allows it to target pathways involved in neuronal development and cancer progression. Neurological ApplicationsIn models of fragile X syndrome (FXS), FRAX486 has been shown to rescue dendritic spine abnormalities and improve behavioral symptoms. It decreases the density of dendritic spines in apical neurons of Fmr1 knockout mice, which is associated with FXS . Additionally, FRAX486 reduces seizure susceptibility and hyperactivity in these models, suggesting potential therapeutic applications for FXS and related neurodevelopmental disorders .
Cancer ResearchFRAX486 has also been investigated for its role in cancer, particularly in triple-negative breast cancer (TNBC). It inhibits autophagy and epithelial-mesenchymal transition (EMT), processes critical for cancer cell migration and metastasis . By blocking autophagy, FRAX486 reduces the metastatic potential of TNBC cells .
Multidrug ResistanceFRAX486 has been found to overcome ABCB1-mediated multidrug resistance, a common challenge in cancer therapy. It enhances intracellular drug accumulation by inhibiting the efflux function of P-glycoprotein (ABCB1), thereby increasing the effectiveness of chemotherapeutic agents .
|
||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | FRAX486 | ||||||||||||||||||||||||
Molecular Formula | C25H23Cl2FN6O | ||||||||||||||||||||||||
Molecular Weight | 513.4 g/mol | ||||||||||||||||||||||||
IUPAC Name | 6-(2,4-dichlorophenyl)-8-ethyl-2-(3-fluoro-4-piperazin-1-ylanilino)pyrido[2,3-d]pyrimidin-7-one | ||||||||||||||||||||||||
Standard InChI | InChI=1S/C25H23Cl2FN6O/c1-2-34-23-15(11-19(24(34)35)18-5-3-16(26)12-20(18)27)14-30-25(32-23)31-17-4-6-22(21(28)13-17)33-9-7-29-8-10-33/h3-6,11-14,29H,2,7-10H2,1H3,(H,30,31,32) | ||||||||||||||||||||||||
Standard InChIKey | DHKFOIHIUYFSOF-UHFFFAOYSA-N | ||||||||||||||||||||||||
SMILES | CCN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=C(C=C3)Cl)Cl)NC4=CC(=C(C=C4)N5CCNCC5)F | ||||||||||||||||||||||||
Canonical SMILES | CCN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=C(C=C3)Cl)Cl)NC4=CC(=C(C=C4)N5CCNCC5)F | ||||||||||||||||||||||||
Appearance | Solid powder | ||||||||||||||||||||||||
Purity | >98% (or refer to the Certificate of Analysis) | ||||||||||||||||||||||||
Shelf Life | >2 years if stored properly | ||||||||||||||||||||||||
Solubility | Soluble in DMSO, not in water | ||||||||||||||||||||||||
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). | ||||||||||||||||||||||||
Synonyms | FRAX486; FRAX-486; FRAX 486. | ||||||||||||||||||||||||
Reference | 1: Hayashi-Takagi A, Araki Y, Nakamura M, Vollrath B, Duron SG, Yan Z, Kasai H, 2: Dolan BM, Duron SG, Campbell DA, Vollrath B, Shankaranarayana Rao BS, Ko HY, | ||||||||||||||||||||||||
PubChem Compound | 68060125 | ||||||||||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume